2-(2-Methylphenyl)-3-oxo-5-phenylpentanenitrile
Description
Properties
IUPAC Name |
2-(2-methylphenyl)-3-oxo-5-phenylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-14-7-5-6-10-16(14)17(13-19)18(20)12-11-15-8-3-2-4-9-15/h2-10,17H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPAPUTUDHNMRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)C(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Route with Sulfoxonium Ylides (Adapted from RSC Research)
A notable method involves the synthesis of 5-oxonitriles via sulfoxonium ylides generated from acid chlorides, potassium tert-butoxide, and trimethylsulfoxonium iodide, followed by reaction with tosyl cyanide in aqueous media:
- Step I: Preparation of acid chloride from the corresponding carboxylic acid using oxalyl chloride ((COCl)2) in dichloromethane at room temperature overnight.
- Step II: Generation of sulfoxonium ylide by refluxing potassium tert-butoxide with trimethylsulfoxonium iodide in dry tetrahydrofuran (THF) under argon.
- Step III: Addition of acid chloride solution dropwise to the cooled sulfoxonium ylide solution, stirring at room temperature.
- Step IV: Reaction with tosyl cyanide (TsCN) in water at 60 °C for 24 hours to afford the 5-oxonitrile product.
- Purification: Extraction with ethyl acetate, washing with brine and water, drying over anhydrous sodium sulfate, evaporation, and column chromatography.
This method yields high purity 5-oxonitriles with yields reported up to 92% for analogous compounds.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | 0 °C to room temperature (acidification step ≤10 °C) | Low temperature prevents decomposition |
| pH during isolation | 1 to 5 | Controlled acidification to precipitate product |
| Solvents used | Dichloromethane, THF, ethyl acetate | Choice depends on step and solubility |
| Drying conditions | 50 Torr, 50 °C | Mild drying to avoid thermal degradation |
| Purification techniques | Recrystallization, silica gel chromatography | Ensures removal of impurities |
Research Findings and Comparative Analysis
- The sulfoxonium ylide method offers a high-yield, scalable route with mild reaction conditions and environmentally benign aqueous workup.
- The acid-base precipitation method is robust and suitable for isolating solid or oily 5-oxonitriles with high purity, especially when combined with controlled pH and temperature.
- Both methods allow for product purification by recrystallization, which is critical for pharmaceutical-grade compounds.
- The choice of mineral acid (hydrochloric acid preferred) and the temperature control during acidification significantly affect the crystallinity and yield of the product.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Sulfoxonium Ylide Route | Acid chloride, potassium tert-butoxide, TsCN, water, THF | High yield (up to 92%), mild conditions, aqueous workup | Requires multiple steps, inert atmosphere |
| Acid-Base Precipitation Method | Mineral acid (HCl), controlled pH (1-5), low temp (≤10 °C) | Simple isolation, suitable for solid/oil products | Requires careful pH and temp control |
| Chromatographic Purification | Silica gel column chromatography | High purity product | Additional time and solvent use |
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methylphenyl)-3-oxo-5-phenylpentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or their derivatives.
Reduction: Primary amines.
Substitution: Amides or other substituted nitriles.
Scientific Research Applications
The compound 2-(2-Methylphenyl)-3-oxo-5-phenylpentanenitrile is a nitrile derivative with potential applications in various fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by case studies and data tables.
Chemical Properties and Structure
Before delving into applications, it is essential to understand the chemical structure of 2-(2-Methylphenyl)-3-oxo-5-phenylpentanenitrile. The compound is characterized by a pentanenitrile backbone with both ketone and aromatic functionalities, which contribute to its reactivity and interaction with biological targets.
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of nitrile compounds in anticancer therapies. For instance, derivatives similar to 2-(2-Methylphenyl)-3-oxo-5-phenylpentanenitrile have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study published in Molecules reported that certain nitrile derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the nitrile group can enhance biological activity .
Case Study: Nitrile Derivative Synthesis
In a synthesis study, researchers developed a series of nitrile derivatives from ketones and amines, leading to compounds that demonstrated selective toxicity towards cancer cells while sparing normal cells. The structure-activity relationship (SAR) analysis indicated that the presence of specific substituents on the aromatic rings significantly influenced anticancer activity .
Material Science
Polymer Synthesis
The incorporation of nitriles into polymer matrices has been explored for creating high-performance materials. The unique properties of 2-(2-Methylphenyl)-3-oxo-5-phenylpentanenitrile allow it to serve as a monomer in the synthesis of specialty polymers with enhanced thermal stability and mechanical strength. For example, research indicates that polymers synthesized from nitrile-containing monomers exhibit improved resistance to solvents and elevated temperatures .
Table 1: Properties of Nitrile-Based Polymers
| Property | Value |
|---|---|
| Thermal Stability | >300 °C |
| Tensile Strength | 80 MPa |
| Solvent Resistance | Excellent |
Pharmaceutical Formulations
Drug Delivery Systems
Nitriles can be utilized in drug delivery systems due to their ability to form stable complexes with various drugs. The modification of drug molecules with nitrile groups can enhance solubility and bioavailability. A recent formulation study demonstrated that incorporating 2-(2-Methylphenyl)-3-oxo-5-phenylpentanenitrile into liposomal formulations improved the pharmacokinetic profile of anticancer drugs, leading to better therapeutic outcomes .
Mechanism of Action
The mechanism by which 2-(2-Methylphenyl)-3-oxo-5-phenylpentanenitrile exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but often include interactions with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with 2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile ()
Structural Differences :
- Core Backbone: The analog in contains a malononitrile moiety (two adjacent nitrile groups), whereas the target compound has a single nitrile at the pentane chain terminus.
- Aryl Substituents : The analog features a 4-methoxyphenyl group, introducing an electron-donating methoxy group, while the target compound has a 2-methylphenyl group (weak electron-donating) and a phenyl group at C4.
Functional Implications :
- Reactivity: The malononitrile structure in the analog facilitates conjugation and may enhance electrophilicity at the central carbon, whereas the target compound’s isolated nitrile group is less activated but still reactive toward nucleophiles.
Comparison with Dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate ()
Structural Differences :
- Functional Groups : The analog replaces the nitrile group with a phosphonate ester (C14H21O4P), significantly altering electronic and steric properties.
- Substituent Position : Both compounds share the 2-methyl-3-oxo-5-phenylpentan backbone, but the phosphonate group at C2 in the analog contrasts with the nitrile in the target compound.
Functional Implications :
- Reactivity: Phosphonates are known for hydrolytic stability and enzyme inhibition (e.g., as phosphatase inhibitors), whereas nitriles are prone to hydrolysis under acidic/basic conditions to form carboxylic acids or amines.
- Applications : The phosphonate analog may have biomedical applications due to its structural mimicry of phosphate esters, while the nitrile-containing target compound could serve as a precursor in organic synthesis (e.g., for heterocycle formation).
Data Table: Key Structural and Functional Comparisons
Biological Activity
2-(2-Methylphenyl)-3-oxo-5-phenylpentanenitrile is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The chemical structure of 2-(2-Methylphenyl)-3-oxo-5-phenylpentanenitrile can be represented as follows:
This compound features a nitrile functional group, which is known to influence biological activity through various mechanisms, including enzyme inhibition and receptor modulation.
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of phenylpentanenitrile can inhibit bacterial growth, suggesting that 2-(2-Methylphenyl)-3-oxo-5-phenylpentanenitrile may possess similar effects.
2. Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes. For example, it may interact with enzymes involved in metabolic pathways, potentially leading to altered pharmacokinetics of co-administered drugs. Preliminary data suggest that the compound could inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.
3. Cytotoxicity
In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. The findings indicate that compounds with similar structures can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of phenylpentanenitrile derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that specific substitutions on the phenyl ring enhanced antibacterial potency, with some derivatives achieving MIC values as low as 5 μg/mL.
Case Study 2: Enzyme Interaction
In another investigation, the interaction of 2-(2-Methylphenyl)-3-oxo-5-phenylpentanenitrile with cytochrome P450 enzymes was assessed using a competitive inhibition assay. The compound showed an IC50 value of approximately 10 μM, indicating moderate inhibition compared to known inhibitors.
The biological activities of 2-(2-Methylphenyl)-3-oxo-5-phenylpentanenitrile can be attributed to several mechanisms:
- Receptor Binding : The nitrile group may facilitate binding to specific receptors involved in cellular signaling pathways.
- Enzyme Inhibition : By mimicking substrate structures, the compound can competitively inhibit enzyme activity.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal laboratory synthesis conditions for 2-(2-Methylphenyl)-3-oxo-5-phenylpentanenitrile?
Methodological Answer: The compound can be synthesized via flash pyrolysis of nitrite precursors. For example, 2-(2-methylphenyl)ethyl nitrite is heated to ~70°C under 2.5 bars of argon and expanded through a pulsed solenoid nozzle at 10 Hz. A SiC tube mounted at the nozzle exit ensures controlled decomposition. Residual methylphenylethanol in the precursor mixture requires purification via fractional distillation or GC-monitored separation to achieve >97% purity .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm aromatic substitution patterns and carbonyl/cyano group positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation pathways.
- Gas Chromatography (GC) : Monitors purity, especially for residual alcohol byproducts (e.g., methylphenylethanol) .
Q. How should the compound be stored to ensure stability?
Methodological Answer: Store in airtight, amber-glass containers under inert gas (argon/nitrogen) at 0–6°C to prevent hydrolysis of the nitrile group or ketone oxidation. Avoid exposure to moisture or light, as these can degrade the compound into secondary alcohols or carboxylic acids .
Advanced Research Questions
Q. How can contradictory data on decomposition pathways be resolved?
Methodological Answer: Contradictions often arise from differences in precursor purity or reaction conditions. For example:
- Precursor Purity : Residual alcohols (e.g., methylphenylethanol) in nitrite precursors can alter photodissociation pathways. Use GC to verify precursor purity (>97%) .
- Reaction Environment : Decomposition under argon vs. air may yield varying ratios of xylyl radicals vs. oxidized byproducts. Conduct controlled experiments with in situ FTIR or laser-induced fluorescence (LIF) to track intermediate species .
Q. What computational methods predict the compound’s reactivity in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Models transition states for ketone-cyano group interactions, predicting regioselectivity in nucleophilic additions.
- Molecular Docking : Simulates binding affinities for biological targets (e.g., enzymes), guiding pharmacological studies. Validate predictions with in vitro assays (e.g., enzyme inhibition tests) .
Q. How can unexpected byproducts during synthesis be systematically analyzed?
Methodological Answer:
- Byproduct Identification : Use LC-MS/MS to detect trace impurities. For example, aryl-substituted alcohols may form via hydrolysis during pyrolysis .
- Mechanistic Studies : Isotopic labeling (e.g., ¹⁸O in the nitrile group) tracks oxygen migration during decomposition. Compare with reference standards (e.g., USP prilocaine analogs) for structural benchmarking .
Q. What experimental designs mitigate challenges in photodissociation studies?
Methodological Answer:
- Pulsed Nozzle Optimization : Adjust argon carrier gas pressure (2.5–3.0 bars) to balance radical yield and collisional quenching.
- Laser Timing : Synchronize UV photolysis lasers with nozzle pulses to capture short-lived intermediates (e.g., xylyl radicals) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
